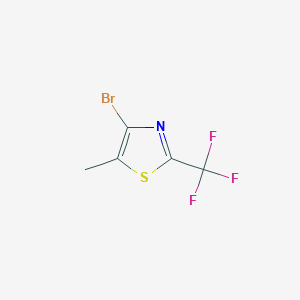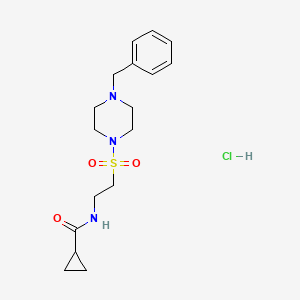
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C17H26ClN3O3S and its molecular weight is 387.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the compound , have been studied for their potency in cardiac electrophysiological activities. These compounds show comparable potency to sematilide, a class III agent, indicating potential use in treating arrhythmias (Morgan et al., 1990).
Nootropic Activity
- Certain derivatives of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine, structurally related to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride, have been tested for nootropic (cognitive-enhancing) activity. This suggests potential applications in improving cognitive functions (Valenta et al., 1994).
Anticancer Evaluation
- Certain 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moieties, similar to the core structure of the compound , exhibit potent cytotoxic activity against various human cancer cell lines. This points to potential applications in cancer therapy (Ravichandiran et al., 2019).
Antibacterial and Antifungal Activities
- New quinazolines, which are structurally related, have been synthesized and evaluated as potential antimicrobial agents. They have shown effective antibacterial and antifungal activities, suggesting their use in treating infections (Desai et al., 2007).
Pro-apoptotic Anticancer Agents
- Indapamide derivatives, with a sulfonamide component similar to the compound , have shown proapoptotic activity in cancer cells. This suggests their potential role in cancer treatment strategies (Yılmaz et al., 2015).
Potential Antipsychotic Agents
- Analogues of 1192U90, including heterocyclic carboxamides with structures related to this compound, have been evaluated as potential antipsychotic agents. These compounds have shown promise in preclinical models (Norman et al., 1996).
Mechanism of Action
If you’re involved in research with this compound, please consult with your colleagues or supervisors for more information. If you’re considering using this compound for a specific application, please consult with a qualified professional or contact the supplier directly . They might be able to provide you with more specific information or direct you to relevant resources.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride are not fully understood yet. Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase . These interactions can influence biochemical reactions, potentially affecting the function of proteins and other biomolecules .
Cellular Effects
The cellular effects of this compound are currently under investigation. Given its structural similarity to known acetylcholinesterase inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S.ClH/c21-17(16-6-7-16)18-8-13-24(22,23)20-11-9-19(10-12-20)14-15-4-2-1-3-5-15;/h1-5,16H,6-14H2,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEDUAXZDRAJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2437735.png)
![2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid](/img/structure/B2437736.png)
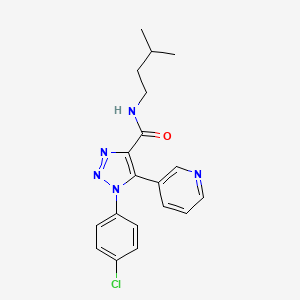

![octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride](/img/structure/B2437742.png)
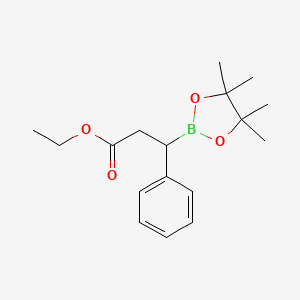
![2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2437744.png)
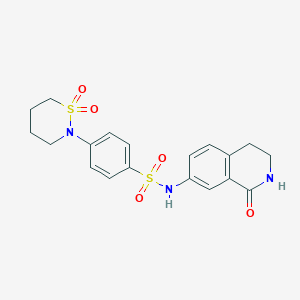
![N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2437748.png)

![ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2437753.png)
![1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2437755.png)
